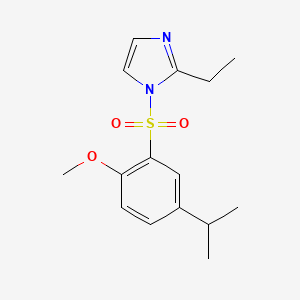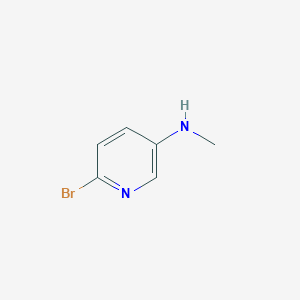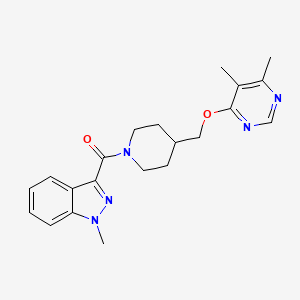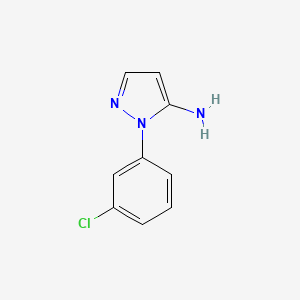
6-nitro-2-oxo-N,N-dipropil-2H-cromeno-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide is a chemical compound with a complex structure that includes a chromene core, nitro group, and carboxamide functionality.
Aplicaciones Científicas De Investigación
6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s chromene core makes it a candidate for use in organic electronics and photonic devices.
Organic Synthesis:
Mecanismo De Acción
Target of Action
The primary target of 6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion and absorption of dietary fat .
Mode of Action
This compound interacts with pancreatic lipase, inhibiting its activity . The interaction occurs in a competitive manner, with the compound binding to the active site of the enzyme . This prevents the enzyme from breaking down dietary fats, thereby reducing their absorption .
Biochemical Pathways
The inhibition of pancreatic lipase affects the lipid metabolism pathway. Under normal conditions, pancreatic lipase breaks down dietary fats into smaller molecules that can be absorbed by the body. By inhibiting this enzyme, 6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide reduces the breakdown and absorption of fats .
Result of Action
The molecular effect of 6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide’s action is the inhibition of pancreatic lipase, which leads to a decrease in the breakdown and absorption of dietary fats . This can result in a reduction in caloric intake from fats, potentially contributing to weight loss .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide typically involves the reaction of chromene derivatives with nitro and carboxamide groups under controlled conditions. One common method involves the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with N,N-dipropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Hydroxyl derivatives: Formed through the reduction of the carbonyl group.
Substituted chromenes: Formed through nucleophilic aromatic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
6-nitro-2-oxo-2H-chromene-3-carboxamide: Lacks the dipropylamine moiety.
2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide: Lacks the nitro group.
6-amino-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide: Contains an amino group instead of a nitro group.
Uniqueness
6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide is unique due to the combination of its nitro group, chromene core, and dipropylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Propiedades
IUPAC Name |
6-nitro-2-oxo-N,N-dipropylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-3-7-17(8-4-2)15(19)13-10-11-9-12(18(21)22)5-6-14(11)23-16(13)20/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCKSJBHOXKKHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/new.no-structure.jpg)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2365265.png)



![1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2365272.png)
![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)
![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2365276.png)
![2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2365277.png)
![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)
